Tris(p-tolyl)stibine synthesis from Grignard reagent
Tris(p-tolyl)stibine synthesis from Grignard reagent
An In-Depth Technical Guide on the Synthesis of Tris(p-tolyl)stibine via Grignard Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tris(p-tolyl)stibine, an organoantimony compound of interest in various fields of chemical research. The document details a robust and efficient synthesis method utilizing a Grignard reagent, presenting a full experimental protocol. Furthermore, it summarizes the key physicochemical properties of the compound. Recognizing the growing interest in organometallic compounds in medicinal chemistry, this guide also touches upon the potential biological activities of related organoantimony compounds, which have shown promise as antimicrobial and anticancer agents. Visual aids in the form of diagrams for the synthesis pathway, a general experimental workflow, and a plausible biological signaling pathway are included to enhance understanding.
Introduction
Organoantimony compounds, particularly triarylstibines like tris(p-tolyl)stibine, are valuable reagents and building blocks in organic and organometallic chemistry. Their utility spans from ligands in catalysis to precursors for more complex antimony-containing molecules. The synthesis of these compounds is a cornerstone of organoantimony chemistry, with the Grignard reaction being one of the most effective and widely used methods.
For professionals in drug development, the broader class of organoantimony compounds has garnered attention for its significant biological activities. Various organoantimony compounds have been reported to exhibit promising in-vitro antitumor activity against cell lines such as the human breast adenocarcinoma cell line (MCF-7) and the mammary cancer cell line (EVSA-7).[1] Additionally, their potential as antimicrobial agents has been demonstrated against pathogenic bacteria and fungi.[1] The mechanism of action for some of these compounds is thought to involve the disruption of cellular membranes and the induction of apoptosis, making them an intriguing area for further investigation in the development of novel therapeutics.
This guide focuses on the practical synthesis of tris(p-tolyl)stibine, providing researchers with the detailed knowledge required to produce this compound efficiently and safely in a laboratory setting.
Synthesis of Tris(p-tolyl)stibine
The synthesis of tris(p-tolyl)stibine is most effectively achieved through the reaction of a p-tolyl Grignard reagent with antimony trichloride. This method, analogous to the synthesis of triphenylstibine, provides a good yield of the desired product.[2]
Reaction Pathway
The overall reaction can be summarized as follows:
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Formation of the Grignard Reagent: p-Bromotoluene reacts with magnesium metal in dry ether to form p-tolylmagnesium bromide.
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Reaction with Antimony Trichloride: The Grignard reagent is then reacted with antimony trichloride. An excess of the Grignard reagent is used to ensure the complete substitution of the chlorine atoms on the antimony.[2]
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Hydrolysis: The reaction mixture is hydrolyzed to quench the excess Grignard reagent and precipitate magnesium salts.
A diagram of the reaction pathway is provided below.
Data Presentation
The following table summarizes the key quantitative data for tris(p-tolyl)stibine and a closely related analogue, tris(4-methoxyphenyl)stibine, for comparative purposes.
| Property | Tris(p-tolyl)stibine | Tris(4-methoxyphenyl)stibine (Analogue) |
| Molecular Formula | C₂₁H₂₁Sb | C₂₁H₂₁O₃Sb |
| Molecular Weight | 395.15 g/mol | 443.13 g/mol |
| Appearance | White solid | White solid |
| Melting Point | 125-126 °C[2] | 83 °C (356 K)[3][4] |
| Yield (Crude) | 77-80%[2] | 29% (unoptimized)[3][4] |
| ¹H NMR (ppm) | Not available, expected ~2.3 (s, 9H, CH₃), 7.1-7.4 (m, 12H, Ar-H) | 3.79 (s, 9H), 6.89 (d, 6H), 7.34 (d, 6H)[3][4] |
| ¹³C NMR (ppm) | Not available | 55.6, 115.1, 129.6, 137.7, 160.6[3][4] |
| IR (cm⁻¹) | Not available | 3008, 2962, 2922, 2834, 1580, 1487, 1235, 816, 584, 518[3][4] |
Experimental Protocols
The following protocol is adapted from a procedure for the analogous triphenylstibine and is specified for the synthesis of tris(p-tolyl)stibine.[2]
Materials and Equipment
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p-Bromotoluene (282 g, 1.65 moles)
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Magnesium turnings
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Antimony trichloride (freshly distilled)
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Dry diethyl ether
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Ice
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Round-bottom flask with reflux condenser and dropping funnel
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Heating mantle
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Stirring apparatus
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Büchner funnel and filter flask
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Separatory funnel
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Rotary evaporator
Procedure
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Preparation of the Grignard Reagent: In a suitably sized round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of dry diethyl ether to cover the magnesium. A solution of 282 g (1.65 moles) of p-bromotoluene in dry diethyl ether is then added dropwise to the magnesium suspension. The reaction should be initiated (a small crystal of iodine can be used if necessary) and then maintained at a gentle reflux by controlling the rate of addition. After all the p-bromotoluene solution has been added, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Antimony Trichloride: A solution of antimony trichloride (0.5 moles, based on the stoichiometry for triphenylstibine) in dry diethyl ether is added slowly through the dropping funnel to the freshly prepared Grignard reagent. The reaction can be brisk, and external cooling may be necessary to control the rate. Once the addition is complete, the reaction mixture is heated on a steam bath for one hour.[2]
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Hydrolysis and Work-up: The reaction mixture is cooled and then poured slowly with vigorous stirring into a large beaker containing ice and water. It is crucial to avoid the use of acids during hydrolysis, as this can lead to the decomposition of the stibine product.[2] The resulting mixture is filtered through a Büchner funnel.
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Extraction and Isolation: The solid residue on the filter is extracted multiple times with portions of ether. The ether layers from the filtrate are separated from the aqueous layer, and the aqueous layer is also extracted with ether. All the ether extracts are combined.
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Purification: The combined ether solution is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the ether is removed by evaporation on a steam bath. The crude tris(p-tolyl)stibine is obtained as a solid.
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Recrystallization: The crude product can be purified by recrystallization from methyl alcohol or ether to yield pure tris(p-tolyl)stibine.[2] The reported yield of the crude product is 150–157 g (77–80% of the theoretical amount).[2]
Characterization
The purified product should be characterized by determining its melting point and using spectroscopic techniques such as NMR and IR to confirm its structure.
Experimental Workflow and Signaling Pathway Diagrams
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of tris(p-tolyl)stibine.
Plausible Biological Signaling Pathway: Induction of Apoptosis
While the specific signaling pathways for tris(p-tolyl)stibine are not extensively documented, many organometallic compounds are known to induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism is the induction of the intrinsic (mitochondrial) apoptosis pathway. The diagram below illustrates this general pathway, which may be relevant for organoantimony compounds.
Conclusion
The synthesis of tris(p-tolyl)stibine via the Grignard reagent is a reliable and high-yielding method suitable for laboratory-scale production. This guide provides a detailed protocol and workflow to aid researchers in this endeavor. The potential biological activities of organoantimony compounds, including their anticancer and antimicrobial properties, highlight the importance of further research into this class of molecules. The information and diagrams presented herein serve as a valuable resource for chemists, biologists, and drug development professionals interested in the synthesis and potential applications of tris(p-tolyl)stibine and related compounds.
